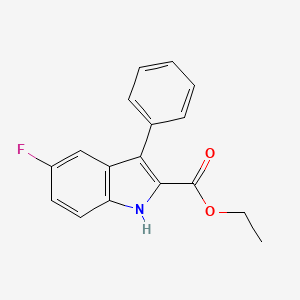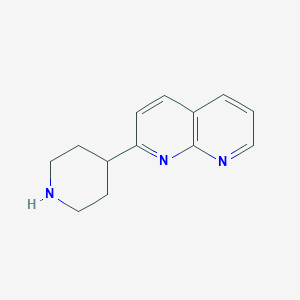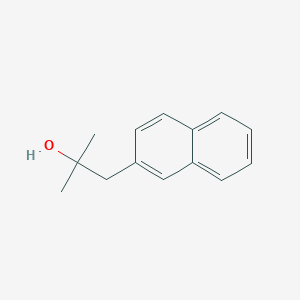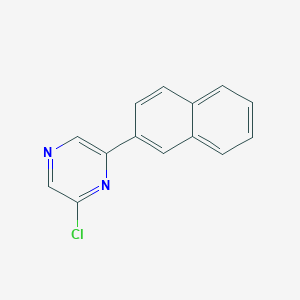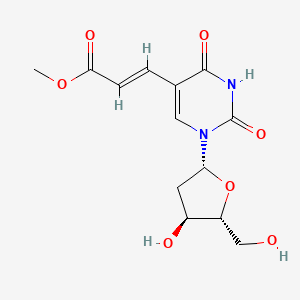
(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine
Descripción general
Descripción
“(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine” is a modified nucleoside, which is a subunit of nucleic acids like DNA and RNA. The “2’-deoxyuridine” part indicates that it’s a component of DNA. The “(E)-5-(2-carbomethoxyvinyl)” part suggests a modification at the 5th position of the uracil base .
Molecular Structure Analysis
The molecular structure of “(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine” would likely include a uracil base attached to a deoxyribose sugar, with a carbomethoxyvinyl group at the 5th position of the uracil base .Chemical Reactions Analysis
The chemical reactions involving “(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine” would likely depend on the specific conditions and reagents used. As a nucleoside, it could potentially participate in reactions like phosphorylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-5-(2-carbomethoxyvinyl)-2’-deoxyuridine” would depend on its specific molecular structure. For example, its solubility would likely be influenced by the polar uracil base and the nonpolar carbomethoxyvinyl group .Aplicaciones Científicas De Investigación
Antiviral Activity
(E)-5-(2-Bromovinyl)uracil and its derivatives, synthesized from 5-formyluracil via (E)-5-(2-carbomethoxyvinyl)uridine, have demonstrated marked antiviral activity against herpes simplex virus type 1 (HSV-1) in vitro. Although these compounds were less potent than (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), their antiviral spectrum was remarkably similar, suggesting a metabolic conversion to BVDU or a phosphorylated product thereof (De Clercq et al., 1986).
Metabolism in Infected Cells
The metabolic fate of (E)-5-(2-Bromovinyl)-2'-deoxyuridine in herpes simplex virus-infected cells was studied, revealing differential metabolism between HSV-1 and HSV-2 infected cells. This study contributed to understanding the role of drug metabolism in the differential antiviral activity of this compound (Ayisi et al., 1984).
Incorporation into Viral DNA
Research on the carbocyclic analogue of (E)-5-(2-iodovinyl)-2'-deoxyuridine (C-IVDU) and its parent compound revealed a close correlation between the inhibition of viral DNA synthesis and their antiviral activity against HSV-1. This study provided insights into the mechanism of action of these compounds in inhibiting viral replication (Balzarini et al., 1990).
Synthesis and Properties
The synthesis process of E-5(2-bromovinyl)-2′-deoxyuridine and related compounds from deoxyuridine via an intermediate organopalladium derivative has been described, contributing to the development of antiviral agents (Jones et al., 1979).
Anti-Herpes Activity
The carbocyclic analogues of (E)-5-(2-halovinyl)-2'-deoxyuridines showed selective antiherpes action, albeit slightly less potent than their non-carbocyclic counterparts. These findings expanded the understanding of antiviral nucleoside analogues (Herdewijn et al., 1985).
Phosphorolysis by Human Thymidine Phosphorylase
A study on the phosphorolysis of various 5-substituted-2'-deoxyuridines by human thymidine phosphorylase and intact blood platelets provided valuable insights into the metabolism of these compounds in human systems (Desgranges et al., 1983).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c1-21-11(18)3-2-7-5-15(13(20)14-12(7)19)10-4-8(17)9(6-16)22-10/h2-3,5,8-10,16-17H,4,6H2,1H3,(H,14,19,20)/b3-2+/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTRMSPWWLPPAY-YJCWOPNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3181400.png)
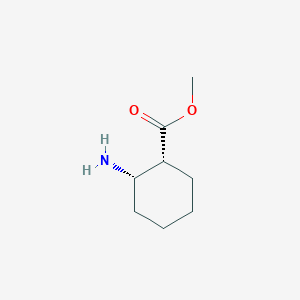
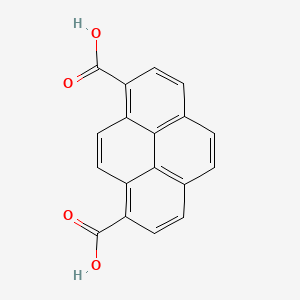
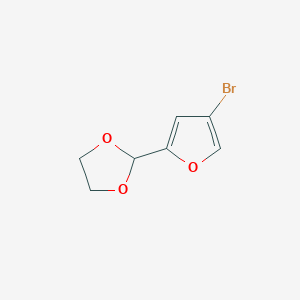
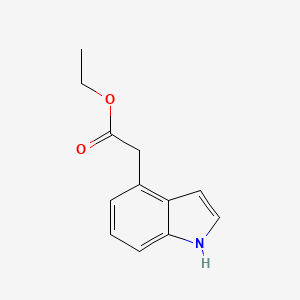
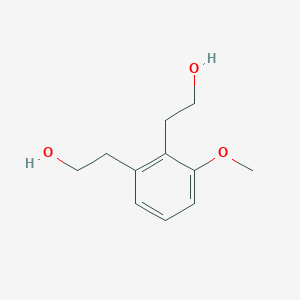
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate](/img/structure/B3181442.png)

